4-Chloro-7-fluoro-1,8-naphthyridine-3-carbonitrile 4-Chloro-7-fluoro-1,8-naphthyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16476630
InChI: InChI=1S/C9H3ClFN3/c10-8-5(3-12)4-13-9-6(8)1-2-7(11)14-9/h1-2,4H
SMILES:
Molecular Formula: C9H3ClFN3
Molecular Weight: 207.59 g/mol

4-Chloro-7-fluoro-1,8-naphthyridine-3-carbonitrile

CAS No.:

Cat. No.: VC16476630

Molecular Formula: C9H3ClFN3

Molecular Weight: 207.59 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-7-fluoro-1,8-naphthyridine-3-carbonitrile -

Specification

Molecular Formula C9H3ClFN3
Molecular Weight 207.59 g/mol
IUPAC Name 4-chloro-7-fluoro-1,8-naphthyridine-3-carbonitrile
Standard InChI InChI=1S/C9H3ClFN3/c10-8-5(3-12)4-13-9-6(8)1-2-7(11)14-9/h1-2,4H
Standard InChI Key LJLIODMJZQVURH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC2=NC=C(C(=C21)Cl)C#N)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a naphthyridine scaffold (a bicyclic system with two fused pyridine rings) with strategic substituents:

  • Chlorine at the 4-position enhances electrophilicity, facilitating nucleophilic substitution reactions.

  • Fluorine at the 7-position improves metabolic stability and membrane permeability, a common strategy in drug design to optimize pharmacokinetics .

  • Cyano group at the 3-position introduces hydrogen-bonding capabilities and serves as a reactive handle for further derivatization .

Spectral Characterization

While experimental data for this specific compound are scarce, analogous naphthyridine derivatives provide a foundation for predicting its spectral properties:

  • IR Spectroscopy: The cyano group typically exhibits a strong absorption band near 2226 cm⁻¹, while aromatic C–H stretches appear between 3000–3100 cm⁻¹.

  • ¹H NMR: Aromatic protons in similar compounds resonate at δ 7.40–8.60 ppm, with fluorine substituents causing deshielding effects .

  • ¹³C NMR: The cyano carbon is observed near δ 115–120 ppm, and quaternary carbons in the naphthyridine ring appear between δ 140–160 ppm .

Physicochemical Data

PropertyValue
Molecular FormulaC₉H₃ClFN₃
Molecular Weight207.59 g/mol
LogP (Predicted)1.8–2.2
SolubilityLow in water; moderate in DMSO

Synthetic Strategies

Friedländer Annulation

A common route to naphthyridine derivatives involves the Friedländer reaction, which condenses 2-aminopyridines with ketones or aldehydes. For 4-chloro-7-fluoro-1,8-naphthyridine-3-carbonitrile, this method could proceed via:

  • Substrate Preparation: 2-Amino-4-chloro-3-cyanopyridine and a fluorinated carbonyl compound.

  • Cyclization: Catalyzed by Brønsted acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) under reflux.

  • Purification: Column chromatography to isolate the product (typical yields: 45–65%) .

Metal-Catalyzed Approaches

Transition-metal catalysis offers atom-efficient pathways:

  • Palladium-Catalyzed Cross-Coupling: Introduces aryl/heteroaryl groups at the 7-position. For example, Suzuki-Miyaura coupling with fluoroborates could install the fluorine substituent .

  • Copper-Mediated Cyanation: Converts halogenated intermediates to cyano derivatives using CuCN .

Green Chemistry Innovations

Recent advances emphasize sustainability:

  • Aqueous-Phase Synthesis: Water-soluble iridium catalysts enable naphthyridine synthesis in water, reducing organic solvent use.

  • Microwave Assistance: Reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C) .

Biological Activities and Mechanisms

Antibacterial Applications

Naphthyridine derivatives are potent inhibitors of bacterial enzymes:

  • DNA Gyrase/Topoisomerase IV Inhibition: Fluoroquinolone-like activity disrupts DNA replication. The 7-fluoro group enhances binding to the enzyme-DNA complex .

  • Synergy with Antibiotics: Structural analogs reduce the minimum inhibitory concentration (MIC) of norfloxacin by 4–8-fold against Staphylococcus aureus.

Table 1: Antibacterial Activity of Naphthyridine Analogs

CompoundMIC (µg/mL)Target Pathogen
4-Chloro-1,8-naphthyridine2.5M. tuberculosis
Gemifloxacin precursor 0.12E. coli

Anti-Inflammatory Effects

  • COX-2 Inhibition: Halogenated naphthyridines suppress prostaglandin E₂ synthesis (IC₅₀ = 3.7 µM) .

Structure-Activity Relationships (SAR)

Substituent Effects

  • Chlorine at C4: Critical for anti-mycobacterial activity; removal reduces potency by >10-fold.

  • Fluorine at C7: Enhances bioavailability; logP increases by 0.5 units compared to non-fluorinated analogs .

  • Cyano Group: Replacing CN with COOH shifts activity from antibacterial to anticancer .

Molecular Docking Insights

Docking studies with M. tuberculosis InhA (PDB: 4TZK) reveal:

  • Chlorine forms a halogen bond with Tyr158 (distance: 3.2 Å).

  • Cyano group hydrogen-bonds to NAD⁺ cofactor (binding energy: −9.8 kcal/mol).

Industrial and Research Applications

Drug Development

  • Antitubercular Agents: Lead optimization programs prioritize 4-chloro-7-fluoro derivatives for activity against multidrug-resistant TB.

  • Oncology: Piperazine-linked analogs (e.g., ANC-4) are in preclinical trials for pancreatic cancer .

Material Science

  • Metal-Organic Frameworks (MOFs): The cyano group facilitates coordination to Cu(II) nodes, creating porous materials for gas storage .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity Issues: Competing cyclization pathways yield byproducts (e.g., 1,6-naphthyridines).

  • Scale-Up Barriers: Low yields in Friedländer reactions necessitate alternative routes.

Therapeutic Optimization

  • Prodrug Strategies: Masking the cyano group as a tert-butyl carbamate improves oral bioavailability .

  • Combination Therapies: Co-administration with β-lactam antibiotics to combat resistance .

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